N-cyclopropyl-1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide
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Description
“N-cyclopropyl-1’-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4’-bipiperidine-3-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, a key component of the compound, involves direct annulation of hydrazides with methyl ketones . The use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-1’-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4’-bipiperidine-3-carboxamide” is complex. It includes a cyclopropyl group, an isopropyl group, a 1,3,4-oxadiazol ring, and a bipiperidine ring . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in similar structures .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles, a component of the compound, improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition .Future Directions
The future directions for “N-cyclopropyl-1’-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4’-bipiperidine-3-carboxamide” and similar compounds could involve further exploration of their potential as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
Properties
IUPAC Name |
N-cyclopropyl-1-[1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-14(2)20-23-22-18(27-20)13-24-10-7-17(8-11-24)25-9-3-4-15(12-25)19(26)21-16-5-6-16/h14-17H,3-13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAYMGXWKFAMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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